4-(N-Carboxybutyl-N-methylamino)-tempo
Description
4-(N-Carboxybutyl-N-methylamino)-TEMPO is a nitroxide radical derivative of the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) family. Its structure features a carboxybutyl chain and a methylamino group at the 4-position of the piperidine ring (Figure 1).
Properties
CAS No. |
139116-76-0 |
|---|---|
Molecular Formula |
C15H29N2O3 |
Molecular Weight |
285.4 g/mol |
InChI |
InChI=1S/C15H29N2O3/c1-14(2)10-12(11-15(3,4)17(14)20)16(5)9-7-6-8-13(18)19/h12H,6-11H2,1-5H3,(H,18,19) |
InChI Key |
HLDYETSMRBAETF-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)N(C)CCCCC(=O)O)C |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)N(C)CCCCC(=O)O)C |
Other CAS No. |
139116-76-0 |
Synonyms |
4-(N-carboxybutyl-N-methylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl 4-(N-carboxybutyl-N-methylamino)-TEMPO 4-CBMA-TEMPO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The substituent at the 4-position of TEMPO significantly influences reactivity and application:
| Compound | Substituent | Key Functional Groups | Applications |
|---|---|---|---|
| 4-(N-Carboxybutyl-N-Me) | Carboxybutyl + methylamino | -COOH, -N(CH3)- | Potential catalysis, bioconjugation |
| 4-OH-TEMPO | Hydroxyl (-OH) | -OH | Alcohol oxidation, polymer stabilization |
| 4-Amino-TEMPO | Amino (-NH2) | -NH2 | Aldehyde group introduction in cellulose |
| AZADO | Bicyclic nitroxide | Fused oxazolidine ring | High-efficiency alcohol oxidation |
The carboxybutyl group in 4-(N-Carboxybutyl-N-methylamino)-TEMPO likely enhances aqueous solubility compared to 4-OH-TEMPO and 4-Amino-TEMPO, while the methylamino group may modulate electron density at the nitroxide radical site, affecting redox behavior .
Catalytic Performance in Oxidation Reactions
a. Alcohol Oxidation Efficiency
Comparative data from studies on TEMPO derivatives (Table 1):
While 4-OH-TEMPO and AZADO are benchmark catalysts, the carboxybutyl group in this compound could improve compatibility with aqueous or biphasic systems, though direct catalytic data is lacking.
b. Stability and Reusability
Immobilized 4-OH-TEMPO on polymer microspheres (TEMPO/CPGMA) demonstrated excellent recyclability, retaining >85% activity after five cycles . The carboxybutyl group in the target compound may enable covalent immobilization on solid supports for similar reuse benefits.
Solubility and Reactivity
- 4-OH-TEMPO: Moderate solubility in polar solvents; requires co-catalysts (e.g., Fe(NO3)3) for efficient oxidation .
- 4-Amino-TEMPO: Enhanced nucleophilicity due to -NH2; used in chemo-enzymatic cellulose modification .
- 4-(N-Carboxybutyl-N-Me)-TEMPO : The -COOH group likely improves solubility in water and buffers, facilitating biomedical applications (e.g., spin labeling in EPR imaging) .
Preparation Methods
Retrosynthetic Analysis and Key Challenges
The target molecule requires sequential modification at the 4-position of TEMPO:
-
Introduction of an N-methylamino group.
-
Conjugation of a carboxybutyl chain.
-
Preservation of the nitroxide radical during synthesis.
Steric encumbrance from the 2,6-dimethyl groups complicates nucleophilic substitution or coupling reactions at the 4-position. Furthermore, the radical nature of TEMPO demands inert atmospheres and avoidance of strong reducing agents to prevent degradation.
Synthetic Routes and Methodological Innovations
Direct Alkylation of 4-Amino-TEMPO Precursors
A plausible route begins with 4-amino-TEMPO, which undergoes alkylation with 5-bromopentanoic acid derivatives.
Stepwise Alkylation and Methylation
-
Methylation of 4-Amino-TEMPO : Treatment with methyl iodide in the presence of a base (e.g., KCO) in dimethylformamide (DMF) yields 4-(N-methylamino)-TEMPO.
-
Alkylation with 5-Bromopentanoic Acid : Reacting the methylated intermediate with 5-bromopentanoic acid under alkaline conditions (NaOH, ethanol) introduces the carboxybutyl chain.
Optimization Insights :
-
Elevated temperatures (70–80°C) improve reaction rates but risk radical quenching.
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance solubility of ionic intermediates.
Yield Considerations :
Palladium-Catalyzed Cross-Coupling Strategies
Building on methodologies for heterocyclic synthesis, Suzuki-Miyaura coupling offers an alternative pathway.
Boronic Ester Intermediate Synthesis
-
Preparation of 4-Bromo-TEMPO : Bromination of TEMPO at the 4-position using N-bromosuccinimide (NBS) under radical initiation.
-
Coupling with 4-(N-Methylamino)butylboronic Acid : Palladium catalysts (e.g., PdCl(dppf)) mediate cross-coupling in tetrahydrofuran (THF)/water mixtures.
Reaction Conditions :
Challenges :
Reductive Amination Pathways
A third route employs reductive amination to conjugate the carboxybutyl moiety.
Ketone Intermediate Formation
-
Synthesis of 4-Oxo-TEMPO : Oxidation of 4-hydroxy-TEMPO using Jones reagent (CrO/HSO).
-
Reductive Amination with Methylamine and Glutaric Anhydride :
-
Condensation of 4-oxo-TEMPO with methylamine forms an imine.
-
Subsequent reduction with NaBH yields 4-(N-methylamino)-TEMPO.
-
Acylation with glutaric anhydride introduces the carboxybutyl group.
-
Critical Parameters :
-
Imine stability requires anhydrous conditions and molecular sieves.
-
Acylation efficiency depends on activation agents (e.g., DCC, DMAP).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | 25–35 | 90–95 | Straightforward, minimal steps | Low yield due to steric hindrance |
| Palladium Coupling | 40–50 | 85–90 | High regioselectivity | Costly catalysts, complex synthesis |
| Reductive Amination | 30–40 | 88–93 | Avoids harsh alkylation conditions | Multi-step, intermediate instability |
Notes :
Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
Industrial and Research Applications
Catalytic Applications
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-(N-Carboxybutyl-N-methylamino)-TEMPO, and which analytical techniques are critical for confirming its structural integrity?
- Synthetic Routes : Common methods involve coupling TEMPO derivatives with carboxylated alkylamines via carbodiimide-mediated reactions (e.g., EDC/HOBt). Modifications to the TEMPO core require protecting-group strategies to prevent radical quenching during synthesis .
- Analytical Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positioning and purity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Electron Paramagnetic Resonance (EPR) ensures the integrity of the nitroxide radical .
Q. How does the 4-(N-Carboxybutyl-N-methylamino) substituent influence solubility and stability compared to unmodified TEMPO?
- Solubility : The carboxyl group enhances aqueous solubility, making it suitable for biological studies. Comparative studies with TEMPO derivatives lacking this group show a 2–3-fold increase in water solubility .
- Stability : The methylamino group reduces steric hindrance around the nitroxide, potentially increasing susceptibility to reduction in acidic environments. Stability assays (e.g., UV-Vis monitoring under varying pH) are recommended to quantify degradation kinetics .
Advanced Research Questions
Q. What methodological frameworks are essential for studying the redox behavior of this compound in complex biological systems?
- Theoretical Basis : Link experiments to redox theory, such as Marcus electron-transfer theory, to predict reaction pathways. Use cyclic voltammetry to measure redox potentials and correlate them with in vivo antioxidant activity .
- Experimental Design :
- Step 1 : Simulate cellular redox environments using buffered solutions with glutathione (GSH) and reactive oxygen species (ROS).
- Step 2 : Quantify radical scavenging efficiency via EPR spin-trapping (e.g., using DMPO) .
- Step 3 : Validate biological relevance using cell cultures with ROS-sensitive fluorescent probes (e.g., DCFH-DA) .
Q. How can factorial design optimize the stability of this compound under varying pH and temperature conditions?
- Factorial Parameters : Test factors like pH (3–9), temperature (4–37°C), and ionic strength (0.1–1.0 M). Use a 2³ factorial design to identify interactions between variables .
- Methodology :
- Step 1 : Prepare stability samples and store under controlled conditions.
- Step 2 : Monitor degradation via HPLC-UV at 254 nm over 14 days.
- Step 3 : Apply ANOVA to determine significant factors (e.g., pH > temperature) and derive predictive stability models .
Q. Which computational models are suitable for predicting interactions between this compound and biological macromolecules?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer kinetics with proteins like cytochrome P450 .
- Molecular Dynamics (MD) Simulations : Model binding affinities with lipid bilayers or DNA using force fields (e.g., CHARMM36). Parameterize the nitroxide group using quantum mechanics/molecular mechanics (QM/MM) hybrid methods .
- Validation : Cross-reference computational results with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) data .
Data Contradictions and Resolution Strategies
- Contradiction in Stability Data : Some studies report enhanced stability due to steric protection , while others note increased reduction rates in acidic media .
- Resolution : Conduct comparative studies using standardized buffers (e.g., PBS vs. Tris-HCl) and validate with EPR to isolate pH-specific effects .
- Synthetic Yield Variability : Discrepancies in coupling efficiency (40–80%) may arise from solvent polarity or carbodiimide reagent choice.
- Resolution : Optimize using Design of Experiments (DoE) to identify critical factors (e.g., solvent dielectric constant, reaction time) .
Methodological Best Practices
- Synthesis : Use inert atmospheres (N₂/Ar) to prevent radical quenching.
- Characterization : Combine EPR with spin-labeling assays to confirm radical persistence in biological matrices .
- Data Interpretation : Align experimental results with theoretical frameworks (e.g., free-radical scavenging mechanisms) to avoid overinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
